molecular formula C12H15ClN4O B12483874 N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12483874
M. Wt: 266.73 g/mol
InChI Key: ZZAPRXJOKMNYOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the chloro and ethoxy groups to the benzyl moiety.

    Cyclization: Formation of the triazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a hydroxyl group.

    Reduction: Reduction of the triazole ring to form different derivatives.

    Substitution: Halogenation or alkylation of the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA synthesis and protein production, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-ethoxybenzyl)-N’-phenylthiourea
  • N-(3-chloro-4-ethoxybenzyl)cyclohexanamine hydrochloride
  • N’-(3-chloro-4-ethoxybenzyl)-N,N-dimethylethane-1,2-diamine dihydrochloride

Uniqueness

N-(3-chloro-4-ethoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern and the presence of the triazole ring

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H15ClN4O/c1-3-18-11-5-4-9(6-10(11)13)7-14-12-15-8(2)16-17-12/h4-6H,3,7H2,1-2H3,(H2,14,15,16,17)

InChI Key

ZZAPRXJOKMNYOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl

Origin of Product

United States

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